molecular formula C23H35NO3 B7773177 1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

Cat. No.: B7773177
M. Wt: 373.5 g/mol
InChI Key: RXZQACCASWKYSX-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: is a synthetic steroid derivative. This compound is characterized by the presence of a hydroxyimino group at the 20th position and an acetate group at the 3rd position of the pregn-16-en structure. It is a member of the steroid family, which are organic compounds with four cycloalkane rings joined to each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Oxidation: The precursor steroid undergoes oxidation to introduce a ketone group at the 20th position.

    Oximation: The ketone group is then converted to a hydroxyimino group using hydroxylamine under acidic or basic conditions.

    Acetylation: The hydroxyl group at the 3rd position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxime Ethers: From oxidation reactions.

    Amines: From reduction reactions.

    Acyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of other complex steroid derivatives.
  • Studied for its reactivity and stability under various chemical conditions.

Biology and Medicine

  • Investigated for potential hormonal activity due to its steroid structure.
  • Explored for its effects on various biological pathways and potential therapeutic applications.

Industry

  • Utilized in the production of steroid-based pharmaceuticals.
  • Employed in research for developing new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate involves its interaction with steroid receptors in the body. The hydroxyimino group can form hydrogen bonds with receptor sites, influencing the receptor’s activity. This interaction can modulate various biological pathways, including those involved in inflammation, metabolism, and cell growth.

Comparison with Similar Compounds

Similar Compounds

    (20Z)-20-(hydroxyimino)pregn-5-en-3-yl acetate: Similar structure but with a different position of the double bond.

    (20Z)-20-(hydroxyimino)pregn-16-en-3-yl propionate: Similar structure but with a different acyl group at the 3rd position.

Uniqueness

  • The specific positioning of the hydroxyimino and acetate groups in 1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate provides unique reactivity and biological activity compared to its analogs.
  • Its unique structure allows for specific interactions with biological receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21,26H,5-6,8-13H2,1-4H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQACCASWKYSX-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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